molecular formula C8H13N3 B14858052 4-(2-Aminoethyl)-6-methylpyridin-2-amine

4-(2-Aminoethyl)-6-methylpyridin-2-amine

Cat. No.: B14858052
M. Wt: 151.21 g/mol
InChI Key: RMWKYFWBKUZIIU-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-6-methylpyridin-2-amine is a pyridine derivative characterized by a 2-amine group, a methyl substituent at the 6-position, and a 2-aminoethyl side chain at the 4-position. This structure confers unique physicochemical properties, such as enhanced solubility and hydrogen-bonding capacity, making it relevant in medicinal chemistry and supramolecular applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-(2-aminoethyl)-6-methylpyridin-2-amine

InChI

InChI=1S/C8H13N3/c1-6-4-7(2-3-9)5-8(10)11-6/h4-5H,2-3,9H2,1H3,(H2,10,11)

InChI Key

RMWKYFWBKUZIIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-methylpyridin-2-amine typically involves the reaction of 2-chloro-6-methylpyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Aminoethyl)-6-methylpyridin-2-amine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-6-methylpyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with various biological molecules, potentially influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 4-(2-Aminoethyl)-6-methylpyridin-2-amine and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4-(2-Aminoethyl)-6-methylpyridin-2-amine 4-(2-Aminoethyl), 6-methyl, 2-amine C₈H₁₃N₃ Potential hydrogen-bonding interactions; hypothesized antimicrobial activity
4-Methyl-6-phenylpyrimidin-2-amine 4-Methyl, 6-phenyl, pyrimidine core C₁₁H₁₁N₃ Used in pesticides and pharmaceuticals; exhibits hydrogen-bonding in crystal structures
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-Methyl, 6-(piperidin-1-yl), pyrimidine core C₁₀H₁₆N₄ Explored for supramolecular chemistry; distinct ring-twisting in asymmetric units
4-Methoxy-6-methylpyridin-2-amine 4-Methoxy, 6-methyl, 2-amine C₇H₁₀N₂O Enhanced solubility due to methoxy group; intermediate in drug synthesis
6-Amino-2-picoline (2-Amino-6-methylpyridine) 6-Methyl, 2-amine (simpler pyridine analog) C₆H₈N₂ Baseline for pyridine derivatives; used in coordination chemistry and catalysis

Key Comparisons:

Core Structure :

  • The target compound features a pyridine ring, whereas analogs like 4-methyl-6-phenylpyrimidin-2-amine and 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine are pyrimidine derivatives. Pyrimidines generally exhibit higher rigidity and distinct hydrogen-bonding patterns compared to pyridines .

In contrast, phenyl or piperidinyl substituents in pyrimidines contribute to steric bulk and hydrophobic interactions .

Synthetic Routes :

  • Similar compounds, such as 4-methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine, are synthesized via Grignard reactions followed by deprotection steps . Pyrimidine derivatives often employ condensation reactions with guanidine or thiourea .

Biological Activity: Pyrimidine analogs like 4-methyl-6-phenylpyrimidin-2-amine are documented in pesticide development, while pyridine derivatives such as 2-amino-4-methylpyridine show antimalarial and antihistaminic activity .

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